

# Scale-up synthesis of 1-Boc-3-Formyl-4-hydroxyindole

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## Compound of Interest

Compound Name: **1-Boc-3-Formyl-4-hydroxyindole**

Cat. No.: **B1337341**

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An overview of a scalable, two-step synthesis for **1-Boc-3-formyl-4-hydroxyindole**, a valuable building block for pharmaceutical and medicinal chemistry applications. This document outlines the N-protection of 4-hydroxyindole followed by a Vilsmeier-Haack formylation, providing detailed protocols, quantitative data, and process diagrams for researchers and drug development professionals.

## Introduction

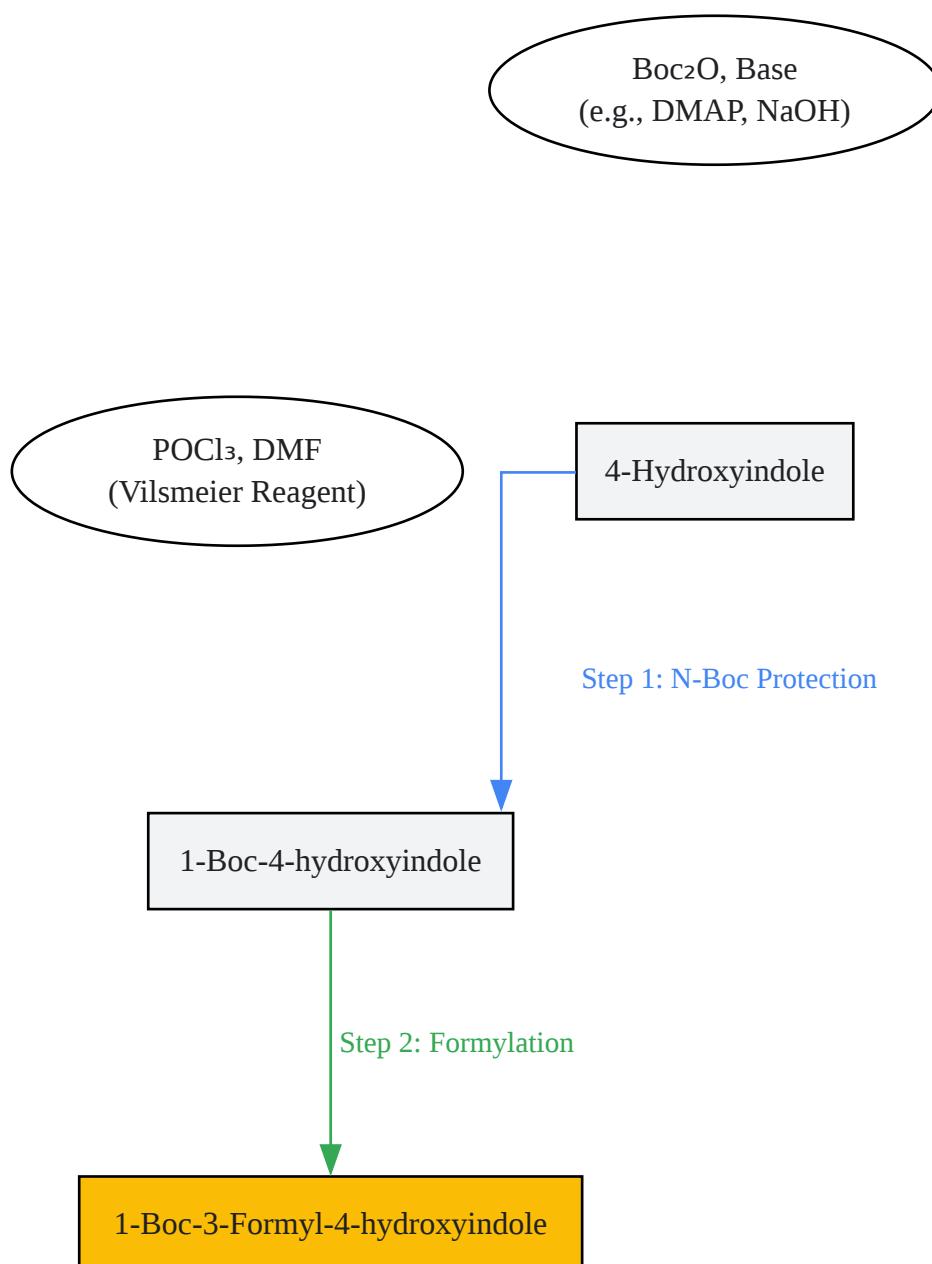
4-Hydroxyindole derivatives are significant structural motifs found in numerous biologically active compounds and natural products, such as the psychedelic tryptamine psilocin and the antiviral agent topsentin.<sup>[1]</sup> The functionalization of the indole scaffold is crucial for the development of new therapeutic agents. **1-Boc-3-formyl-4-hydroxyindole** is a key intermediate, where the Boc (tert-butoxycarbonyl) group protects the indole nitrogen, allowing for selective reactions, and the formyl group at the C-3 position serves as a versatile handle for further chemical transformations.

This application note details a robust and scalable two-step synthesis commencing from 4-hydroxyindole. The process involves the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc<sub>2</sub>O), followed by the regioselective formylation at the C-3 position via the Vilsmeier-Haack reaction.<sup>[2][3]</sup> This method is efficient and utilizes readily available reagents, making it suitable for industrial production.<sup>[4]</sup>

## Overall Synthesis Pathway

The synthesis proceeds in two primary stages:

- N-Boc Protection: 4-Hydroxyindole is reacted with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to yield 1-Boc-4-hydroxyindole.
- Vilsmeier-Haack Formylation: The protected intermediate, 1-Boc-4-hydroxyindole, is then formylated using a Vilsmeier reagent (generated from POCl<sub>3</sub> and DMF) to produce the final product, **1-Boc-3-formyl-4-hydroxyindole**.



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**Caption:** Two-step synthesis of 1-Boc-3-Formyl-4-hydroxyindole.

## Experimental Protocols & Data

### Step 1: Scale-up Synthesis of 1-Boc-4-hydroxyindole

The tert-butoxycarbonyl (Boc) group is an effective protecting group for the nitrogen atom in indoles, stable under various conditions but easily removed with acid.[\[5\]](#)[\[6\]](#) This protocol is adapted for a large-scale batch.

#### Reagents and Materials

Reagent/Material	Molecular Weight ( g/mol )	Quantity	Moles (mol)	Molar Eq.
4-Hydroxyindole	133.15	100 g	0.75	1.0
Di-tert-butyl dicarbonate (Boc <sub>2</sub> O)	218.25	180 g	0.825	1.1
4-Dimethylaminopyridine (DMAP)	122.17	9.2 g	0.075	0.1
Acetonitrile (ACN)	41.05	1.0 L	-	-
Ethyl Acetate	88.11	2.0 L	-	-
Saturated aq. NH <sub>4</sub> Cl	-	1.0 L	-	-
Brine	-	1.0 L	-	-
Anhydrous Sodium Sulfate	142.04	100 g	-	-

#### Protocol

- Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-hydroxyindole (100 g, 0.75 mol) and acetonitrile (1.0 L).
- Reagent Addition: Stir the mixture to obtain a clear solution. Add 4-dimethylaminopyridine (DMAP) (9.2 g, 0.075 mol) followed by di-tert-butyl dicarbonate (180 g, 0.825 mol).
- Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
- Extraction: Dissolve the resulting residue in ethyl acetate (2.0 L) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH<sub>4</sub>Cl solution (2 x 500 mL) and brine (1 x 1.0 L).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude 1-Boc-4-hydroxyindole can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is sufficient.

## Step 2: Scale-up Synthesis of 1-Boc-3-Formyl-4-hydroxyindole

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds like N-protected indoles.<sup>[7][8]</sup> The reaction uses a Vilsmeier reagent, which is formed *in situ* from phosphorus oxychloride (POCl<sub>3</sub>) and N,N-dimethylformamide (DMF).<sup>[9][10]</sup>

### Reagents and Materials

Reagent/Material	Molecular Weight ( g/mol )	Quantity	Moles (mol)	Molar Eq.
1-Boc-4-hydroxyindole (crude from Step 1)	233.27	~175 g	0.75	1.0
N,N-Dimethylformamide (DMF), anhydrous	73.09	750 mL	-	-
Phosphorus oxychloride (POCl <sub>3</sub> )	153.33	82 mL (136 g)	0.88	1.18
30% Aqueous Sodium Hydroxide (NaOH)	40.00	As needed	-	-
5N Hydrochloric Acid (HCl)	36.46	As needed	-	-
Methanol	32.04	For recrystallization	-	-
Water (deionized)	18.02	As needed	-	-

## Protocol

- Vilsmeier Reagent Preparation: In a 3 L flask under a nitrogen atmosphere, add anhydrous DMF (375 mL). Cool the flask to 0 °C in an ice-methanol bath. Add phosphorus oxychloride (82 mL, 0.88 mol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C after the addition is complete.[2]

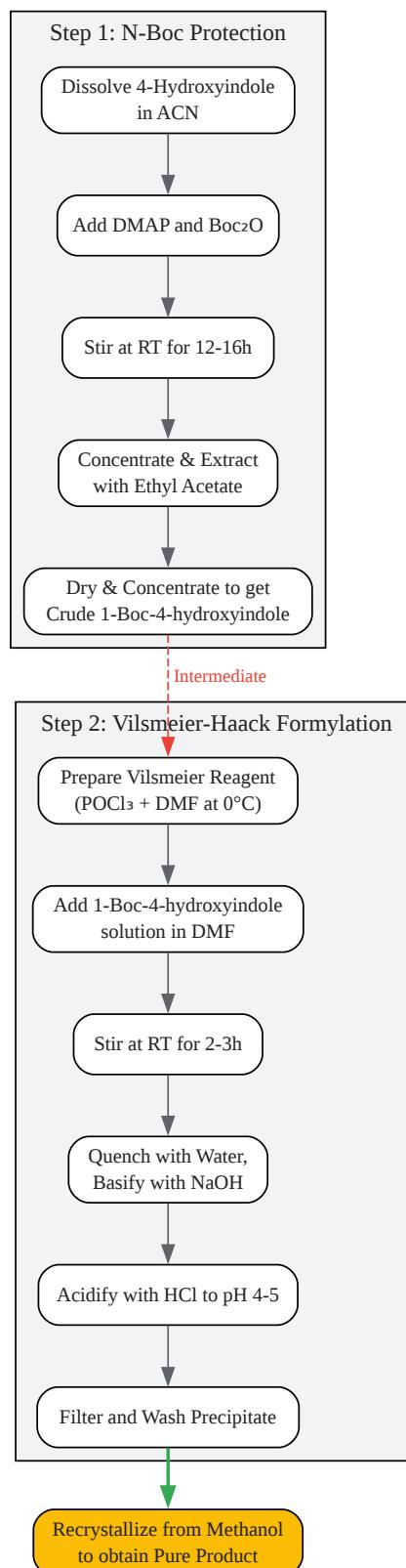
- **Addition of Indole:** Dissolve the crude 1-Boc-4-hydroxyindole (~175 g, 0.75 mol) in anhydrous DMF (375 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5 °C.[3]
- **Reaction:** After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.[3] Monitor the reaction by TLC.
- **Quenching and Work-up:** Cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water (1.5 L). This step is highly exothermic.
- **Basification and Hydrolysis:** Make the aqueous mixture alkaline (pH > 12) by the slow addition of 30% aqueous NaOH solution, while maintaining cooling. Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.[2]
- **Acidification and Precipitation:** Acidify the mixture to a pH of 4-5 with 5N HCl.[2] A precipitate of the product will form.
- **Isolation and Purification:** Collect the solid precipitate by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the crude product under vacuum. Recrystallize the solid from methanol to yield pure, yellow crystals of **1-Boc-3-formyl-4-hydroxyindole**.[11]

### Expected Results

Parameter	Value	Reference
Starting Material	4-Hydroxyindole	[3]
Final Product	1-Boc-3-formyl-4-hydroxyindole	-
Overall Yield (2 steps)	70-80% (expected)	-
Purity (after recrystallization)	>98%	[3]
Appearance	Yellow crystals	[2]
Melting Point	190-193 °C (for non-Boc analog)	[3]

## Overall Experimental Workflow

The entire process from starting materials to the final product can be visualized as a sequential workflow.

[Click to download full resolution via product page](#)**Caption:** Detailed workflow for the synthesis of **1-Boc-3-formyl-4-hydroxyindole**.

## Conclusion

The described two-step synthesis provides a clear and scalable pathway for the production of **1-Boc-3-formyl-4-hydroxyindole**. By first protecting the indole nitrogen with a Boc group, the subsequent Vilsmeier-Haack formylation can proceed with high regioselectivity at the C-3 position. The protocols are designed for scale-up, with careful attention to temperature control during exothermic steps and straightforward work-up and purification procedures. This intermediate is primed for use in the synthesis of more complex molecules, serving as a critical resource for researchers in drug discovery and development.

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